Thieno[2,3-b]pyrazine-6-carbaldehyde CAS number
Thieno[2,3-b]pyrazine-6-carbaldehyde CAS number
An In-Depth Technical Guide to Thieno[2,3-b]pyrazine-6-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system in the field of drug discovery, representing a crucial structural motif in a variety of biologically active compounds. Its fused bicyclic structure, combining a thiophene and a pyrazine ring, offers a unique three-dimensional arrangement of heteroatoms and aromatic character, making it an attractive core for designing novel therapeutic agents. Thieno[2,3-b]pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antitumor and antiparasitic agents.[1][2] Within this important class of molecules, Thieno[2,3-b]pyrazine-6-carbaldehyde emerges as a pivotal synthetic intermediate. The aldehyde functional group serves as a versatile chemical handle, enabling chemists to readily introduce molecular diversity and construct libraries of compounds for biological screening. This guide provides an in-depth technical overview of Thieno[2,3-b]pyrazine-6-carbaldehyde, from its fundamental properties to its synthesis and strategic application in the development of novel therapeutics.
Compound Profile and Physicochemical Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde is a solid organic compound that serves as a valuable building block in synthetic chemistry.[3] Its core identity and key physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 857283-69-3 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄N₂OS | [4][7][9] |
| Molecular Weight | 164.18 g/mol | [4][7] |
| IUPAC Name | thieno[2,3-b]pyrazine-6-carbaldehyde | [6] |
| SMILES | O=Cc1cc2nccnc2s1 | [7][9] |
| InChI Key | PDSFQJXYTQJKFG-UHFFFAOYSA-N | [9] |
| Appearance | Solid (Form) | [3] |
Predicted physicochemical properties are available through databases like PubChem, offering insights into parameters such as LogP and polar surface area, which are critical for drug design.[9][10]
Synthesis and Purification
While a direct one-step synthesis from commercially available precursors is not extensively detailed in the provided literature, a logical and field-proven approach involves the formylation of a pre-formed thieno[2,3-b]pyrazine ring system. A common and effective method for introducing an aldehyde group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This protocol outlines a plausible synthetic route.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis starts with the parent heterocycle, thieno[2,3-b]pyrazine, which can be prepared according to established literature methods.[11] The subsequent formylation at the C6 position is achieved via electrophilic substitution.
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize Thieno[2,3-b]pyrazine-6-carbaldehyde via formylation of thieno[2,3-b]pyrazine.
Materials:
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Thieno[2,3-b]pyrazine (1 equivalent)
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N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
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Phosphorus oxychloride (POCl₃) (1.5 equivalents)
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Dichloromethane (DCM), anhydrous (solvent)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C. Add phosphorus oxychloride (1.5 eq.) dropwise with vigorous stirring under a nitrogen atmosphere. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve thieno[2,3-b]pyrazine (1 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Thieno[2,3-b]pyrazine-6-carbaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- Aromatic protons on the pyrazine and thiophene rings, with characteristic chemical shifts and coupling constants. Based on related structures, expect signals between δ 8.5-9.0 ppm.[1][12] |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around δ 180-190 ppm.- Signals for the sp² carbons of the heterocyclic rings in the aromatic region (δ 110-160 ppm).[12] |
| FT-IR | - A strong C=O stretching band for the aldehyde group around 1680-1700 cm⁻¹.- C-H stretching bands for the aromatic rings above 3000 cm⁻¹.- C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec (MS) | - The molecular ion peak [M]⁺ corresponding to the molecular weight (164.18 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₄N₂OS.[9] |
Applications in Drug Discovery and Development
The true value of Thieno[2,3-b]pyrazine-6-carbaldehyde lies in its utility as a versatile synthetic intermediate. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of chemical space around the thienopyrazine core.
Key Chemical Transformations
The aldehyde group can be readily converted into other functional groups, leading to diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: Versatile reactions of the title compound in drug discovery.
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Reductive Amination: This is one of the most powerful reactions for building molecular complexity. Reacting the aldehyde with a primary or secondary amine, followed by a mild reducing agent like sodium triacetoxyborohydride, yields a diverse range of substituted amines. This is a cornerstone of library synthesis in medicinal chemistry.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, Thieno[2,3-b]pyrazine-6-carboxylic acid.[3] This acid can then be coupled with amines or alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of different substituents.
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Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing another avenue for structural diversification.
The thienopyrimidine scaffold, a close analogue, is noted for its wide range of medical applications including anticancer, anti-inflammatory, and anti-microbial activities, highlighting the therapeutic potential of this class of heterocycles.[13][14] The strategic use of Thieno[2,3-b]pyrazine-6-carbaldehyde allows researchers to synthesize novel derivatives that can be evaluated as inhibitors of kinases, proteases, or other biologically relevant targets.[1]
Safety and Handling
Thieno[2,3-b]pyrazine-6-carbaldehyde should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many heterocyclic compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete and detailed handling and disposal information.[6]
Conclusion
Thieno[2,3-b]pyrazine-6-carbaldehyde, identified by CAS number 857283-69-3, is more than just a chemical compound; it is a strategic tool for innovation in drug discovery.[4] Its stable heterocyclic core and reactive aldehyde handle provide an ideal platform for the synthesis of novel molecular entities. By understanding its synthesis, characterization, and chemical reactivity, researchers in medicinal chemistry can leverage this key intermediate to efficiently construct and optimize lead compounds in the quest for new and effective therapeutics.
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Schneller, S. W., Clough, F. W., & Hardee, L. E. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275. [Link]
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Martins, M. F., et al. (2020). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 25(19), 4585. [Link]
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Martins, M. F., et al. (2018). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 23(9), 2321. [Link]
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